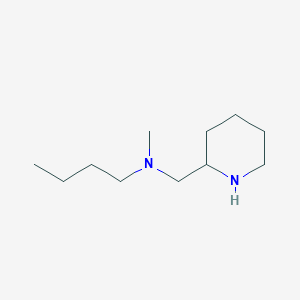
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound, in particular, features a tert-butylamino group at the 2-position, a bromine atom at the 6-position, and an aldehyde group at the 3-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butylamino)quinoline followed by formylation at the 3-position. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(Tert-butylamino)-6-bromoquinoline-3-carboxylic acid.
Reduction: 2-(Tert-butylamino)-6-bromoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound can be used in studies to investigate the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It can serve as a probe to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is largely dependent on its interaction with biological targets. The quinoline ring system is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The tert-butylamino group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylamino)quinoline: Lacks the bromine and aldehyde groups, resulting in different chemical reactivity and biological activity.
6-Bromoquinoline-3-carbaldehyde: Lacks the tert-butylamino group, which may affect its lipophilicity and cellular uptake.
2-Amino-6-bromoquinoline-3-carbaldehyde: Contains an amino group instead of a tert-butylamino group, which may influence its chemical properties and biological interactions.
Uniqueness
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is unique due to the presence of all three functional groups: the tert-butylamino group, the bromine atom, and the aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H15BrN2O |
|---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
6-bromo-2-(tert-butylamino)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)17-13-10(8-18)6-9-7-11(15)4-5-12(9)16-13/h4-8H,1-3H3,(H,16,17) |
InChI Key |
UDALGBNBAJXCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=C2C=C(C=CC2=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


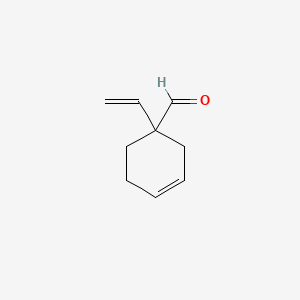
![2-methoxy-1-{4-[3-(3-phenylisoxazol-5-yl)propyl]piperazinyl}Benzene](/img/structure/B8517259.png)
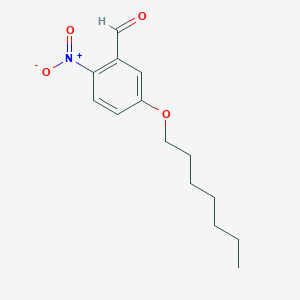
![3-[(4-Methoxyphenyl)amino]-4-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-2,5-dione](/img/structure/B8517262.png)
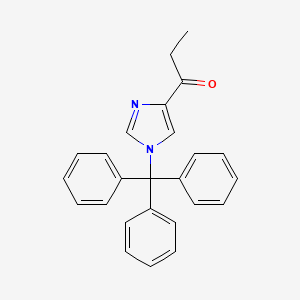

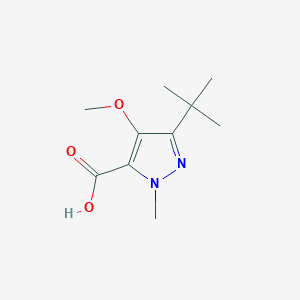
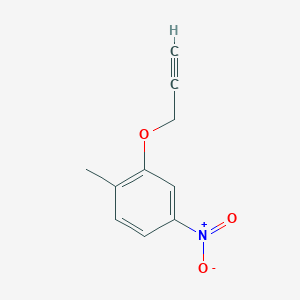
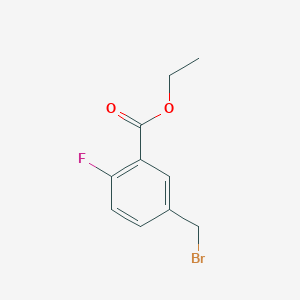
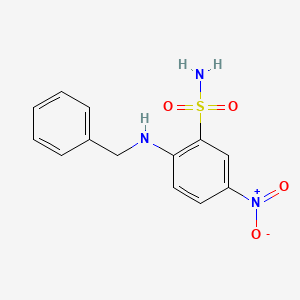
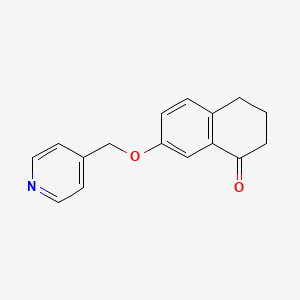
![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-](/img/structure/B8517310.png)
![5-Dimethylamino-benzo[B]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8517326.png)
